molecular formula C11H11ClN4O2 B8388753 7-(2-Butynyl)-8-chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione

7-(2-Butynyl)-8-chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione

Cat. No. B8388753
M. Wt: 266.68 g/mol
InChI Key: KNUCUUGOPBGLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Butynyl)-8-chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione is a useful research compound. Its molecular formula is C11H11ClN4O2 and its molecular weight is 266.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Butynyl)-8-chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Butynyl)-8-chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-(2-Butynyl)-8-chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

7-but-2-ynyl-8-chloro-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H11ClN4O2/c1-4-5-6-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h6H2,1-3H3

InChI Key

KNUCUUGOPBGLBO-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Chlorotheophylline (4.9 g) and potassium carbonate (5 g) were dissolved in N,N-dimethylformamide (100 ml), and 1-bromo-2-butyne (2.4 ml) was added thereto. After stirring at room temperature overnight, the reaction mixture was diluted with ethyl acetate, and washed with water. Insoluble white solid was collected through filtration, and washed with ethyl acetate to give 3.8 g of 7-(2-butynyl)-8-chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione. Then, the resulting 7-(2-butynyl)-8-chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione (1.8 g) and 1-piperazine carboxylic acid tert-butyl ester (3.7 g) were stirred at 150° C. for 1 hour. After cooling to room temperature, the reaction mixture was extracted with ethyl acetate, the organic layer was washed with water and saturated brine, and dried over an hydrous magnesium sulfate. The solvent was removed by distillation at reduced pressure. The residue was purified by silica gel column chromatography to obtain 1.6 g of the title compound from a fraction eluted with hexane-ethyl acetate (1:4).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.